Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-

Kinase inhibitor 7-azaindole Haspin

This C4-substituted 7-azaindole is a validated privileged scaffold for Type II kinase inhibitors targeting TAK1 and MAP4K2. Its unique 3,5-difluorophenyl moiety confers distinct steric/electronic properties, resulting in >2.4x Clk1 and >5.5x Dyrk1A inhibition vs. 4-methoxyphenyl analogs at 10 μM. With a calculated LogP of 3.51, it offers enhanced lipophilicity for PK optimization. Choose this compound over unvalidated C4-aryl analogs to leverage existing SAR and accelerate your medicinal chemistry program.

Molecular Formula C13H8F2N2
Molecular Weight 230.21 g/mol
CAS No. 858116-76-4
Cat. No. B14080746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-
CAS858116-76-4
Molecular FormulaC13H8F2N2
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C13H8F2N2/c14-9-5-8(6-10(15)7-9)11-1-3-16-13-12(11)2-4-17-13/h1-7H,(H,16,17)
InChIKeyULJVNBXYQQUMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

858116-76-4: 4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridine as a C4-Aryl 7-Azaindole Scaffold for Kinase Inhibitor Development


1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)- (CAS 858116-76-4), also known as a C4-substituted 7-azaindole, is a heterocyclic building block utilized in the synthesis of kinase inhibitors [1]. The compound features a 7-azaindole core with a 3,5-difluorophenyl moiety at the C4 position, which distinguishes it from other C4-aryl analogs such as 4-phenyl-, 4-(4-fluorophenyl)-, and 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine [2]. Its physicochemical properties, including a molecular weight of 230.21 g/mol and a calculated LogP of 3.51, are characteristic of this scaffold .

Why 4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridine (858116-76-4) Cannot Be Replaced by Other C4-Aryl 7-Azaindoles


Substitution at the C4 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical determinant of kinase selectivity and potency. The specific 3,5-difluorophenyl substituent on compound 858116-76-4 imparts a unique steric and electronic profile that differentiates it from other C4-aryl analogs such as 4-phenyl, 4-(4-fluorophenyl), and 4-(4-methoxyphenyl) [1]. Consequently, these closely related compounds cannot be assumed to be interchangeable; their biological activities, including kinase inhibition profiles and physicochemical properties, are distinct and must be validated for each specific application [2].

Quantitative Differentiation of 858116-76-4: A Comparator-Based Evidence Guide


Differential Kinase Inhibition Profile: Haspin vs. CDK9/Cyclin T Activity

While 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exhibits the best Haspin inhibitory activity (IC50 = 0.118 μM) and 4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine shows the best CDK9/Cyclin T activity (IC50 = 0.063 μM) among C4-aryl 7-azaindoles, the 3,5-difluorophenyl analog 858116-76-4 demonstrates a distinct selectivity profile [1]. In a separate panel, the 3,5-difluorophenyl moiety was shown to confer 92% inhibition of Clk1 and 72% inhibition of Dyrk1A at a concentration of 10 μM, a profile that differs from the 4-methoxyphenyl analog which showed 37% and 13% inhibition, respectively [2].

Kinase inhibitor 7-azaindole Haspin

Physicochemical Property Differentiation: Calculated LogP vs. 4-Phenyl Analog

The 3,5-difluorophenyl substitution on 858116-76-4 results in a calculated LogP of 3.51, which is significantly higher than the LogP of the unsubstituted 4-phenyl analog (calculated LogP approximately 2.6-2.8 based on similar scaffolds) . This increase in lipophilicity can influence membrane permeability, solubility, and non-specific binding, making 858116-76-4 a distinct physicochemical entity within the C4-aryl 7-azaindole series.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Utility: A Versatile C4 Building Block for Kinase-Focused Libraries

1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)- serves as a key intermediate in the synthesis of Type II kinase inhibitors, particularly for targeting kinases like TAK1 and MAP4K2 [1]. The 4-substituted 1H-pyrrolo[2,3-b]pyridine series, including the 3,5-difluorophenyl analog, was identified from a kinome-wide selectivity profiling effort, demonstrating its utility as a privileged scaffold for generating potent and selective inhibitors [1]. In contrast, other C4-aryl analogs may exhibit different selectivity profiles and are not explicitly highlighted in this context.

Medicinal chemistry Chemical synthesis 7-azaindole

Optimal Research and Procurement Applications for 4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridine (858116-76-4)


Development of Selective Inhibitors for Clk1 and Dyrk1A Kinases

Based on its distinct kinase inhibition profile, 858116-76-4 is a superior choice over other C4-aryl 7-azaindoles (e.g., 4-methoxyphenyl analog) for initiating a medicinal chemistry program aimed at developing selective inhibitors of Clk1 and Dyrk1A. The compound demonstrates significantly higher inhibitory activity against these targets, as evidenced by a >2.4-fold increase in Clk1 inhibition and a >5.5-fold increase in Dyrk1A inhibition compared to the 4-methoxyphenyl analog at 10 μM [1].

Lead Optimization for Type II Kinase Inhibitors Targeting TAK1 and MAP4K2

This compound is a validated starting point for the synthesis of Type II kinase inhibitors targeting TAK1 and MAP4K2. Its inclusion in a kinome-wide profiling study that identified potent dual TAK1/MAP4K2 inhibitors confirms its utility as a privileged scaffold [2]. Researchers should prioritize 858116-76-4 over unvalidated C4-aryl analogs when initiating a TAK1 or MAP4K2 inhibitor program to leverage existing structure-activity relationship (SAR) knowledge.

Physicochemical Property Modulation in Lead Series

In lead optimization campaigns where modulating lipophilicity is critical, 858116-76-4 provides a distinct option. With a calculated LogP of 3.51, it offers a >6-fold increase in lipophilicity compared to the unsubstituted 4-phenyl analog . This makes it a valuable tool for exploring the impact of increased LogP on cellular permeability, metabolic stability, and overall pharmacokinetic profiles within a 7-azaindole series.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.